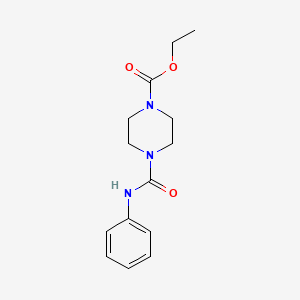

Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWZRDIMISIHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

The synthesis of Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and phenyl isocyanate. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to enhance the reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for various therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

相似化合物的比较

Comparison with Structural Analogues

Ethyl 4-Phenylthiocarbamoylpiperazine-1-carboxylate

- Substituent : Phenylthiocarbamoyl (-NHCOSPh) replaces phenylcarbamoyl (-NHCOPh).

- Synthesis : Similar coupling methods are used, but thio reagents (e.g., thiophosgene) introduce sulfur.

- Key Differences : The sulfur atom increases electron density, enhancing metal coordination. For example, this compound forms stable complexes with Ni(II), Zn(II), and Cd(II), unlike the oxygen-based carbamoyl analogue .

- Applications: Potential use in chelation therapy or catalytic systems due to strong metal-binding affinity .

Ethyl 4-(4-Aminophenyl)piperazine-1-carboxylate

- Substituent: 4-Aminophenyl replaces phenylcarbamoyl.

- Synthesis : Reductive amination or nitro-group reduction.

- Key Differences: The free amino group increases basicity (pKa ~8–10) and alters solubility in acidic media. Safety data indicate moderate toxicity (oral LD50 > 500 mg/kg in rodents) .

- Applications : Primarily used as a building block for anticancer or antimicrobial agents due to its reactivity in cross-coupling reactions .

Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate

- Substituent : A complex quinazolinylphenylcarbamoyl group replaces phenylcarbamoyl.

- Synthesis : Multi-step coupling involving ethyl piperazine-1-carboxylate and aryl amines under mild basic conditions .

- Key Differences : The extended aromatic system enhances π-π stacking, improving binding to kinase domains (e.g., PI3K/Akt/mTOR pathway inhibition, IC50 ~0.5 µM) .

Physicochemical Properties

Solubility and Stability

- Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group. Stable under neutral conditions but hydrolyzes in strong acids/bases .

- Fluorinated Analogues (e.g., ): Fluorine substituents increase lipophilicity (logP +0.5–1.0) and metabolic stability, making them suitable for CNS-targeting drugs .

- Sulfonamide Derivatives (e.g., ): Sulfonyl groups reduce basicity (pKa ~4–6) and enhance aqueous solubility (~2–5 mg/mL in PBS) .

Spectroscopic Data

- ¹H NMR : The phenylcarbamoyl group in the target compound shows a singlet at δ 7.3–7.5 ppm (aromatic protons) and a broad peak at δ 9.5 ppm (NH). Thiocarbamoyl analogues exhibit downfield shifts (δ 7.6–7.8 ppm) due to sulfur’s electronegativity .

- ¹³C NMR : The carbonyl carbon of phenylcarbamoyl appears at ~165 ppm, whereas thiocarbamoyl analogues show signals at ~185 ppm .

Enzyme Inhibition

- The target compound’s carbamoyl group facilitates hydrogen bonding with enzyme active sites. For example, piperazine carbamates are known inhibitors of endocannabinoid hydrolases (IC50 ~50–100 nM) .

- Morpholinoquinazoline Derivatives (): Exhibit potent kinase inhibition (IC50 < 1 µM) due to dual morpholine and quinazoline motifs .

Metal Complexation

- Ethyl 4-phenylthiocarbamoylpiperazine-1-carboxylate forms octahedral complexes with transition metals (e.g., Ni(II)), demonstrated by UV-Vis absorption at 450–500 nm and DFT-calculated binding energies of −250 to −300 kJ/mol .

生物活性

Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate is a piperazine derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, which include a piperazine core modified with a phenylcarbamoyl group and an ethyl ester. The following sections explore its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H18N2O3

- Molecular Weight : Approximately 274.31 g/mol

- Structure : The compound consists of a piperazine ring with a phenylcarbamoyl substituent, contributing to its biological properties.

Research indicates that this compound exhibits significant enzyme inhibition and receptor modulation capabilities. Its interactions with various biological targets may lead to therapeutic effects against conditions such as cancer and neurological disorders. The compound is believed to modulate enzymatic activities or receptor functions, influencing critical signaling pathways involved in disease progression .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specific studies have indicated its ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism .

Receptor Modulation

The compound has also shown promise as a receptor modulator. Its structural similarity to other piperazine derivatives allows it to interact with neurotransmitter receptors, potentially influencing mood and anxiety disorders. For instance, similar compounds have demonstrated anxiolytic effects through serotonergic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study reported that the compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis in cancer cells .

- Neurological Effects : Another research highlighted the compound's ability to cross the blood-brain barrier, suggesting its potential application in treating neurological disorders. Behavioral tests indicated improvements in anxiety-like behaviors in animal models .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains, showing significant inhibition which suggests potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylic acid | Sulfonamide group | Antibacterial properties |

| 4-(benzyl)piperazine-1-carboxylic acid | Benzene ring substitution | FAAH inhibitor |

| N-(2-chlorophenyl)piperazine-1-carboxamide | Chlorine substitution on phenol | Potential anti-inflammatory effects |

This table illustrates how variations in chemical structure can influence biological activity, highlighting this compound's unique position among piperazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。